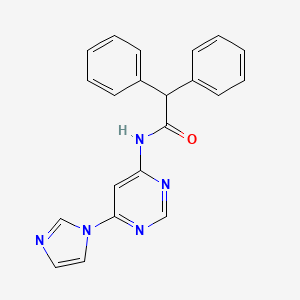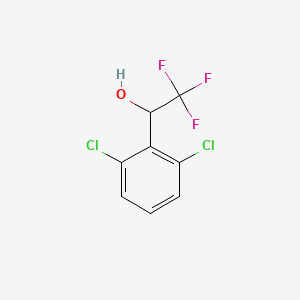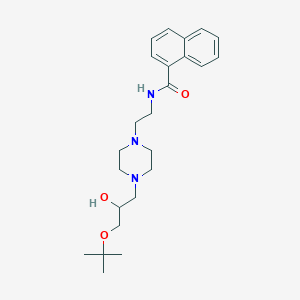![molecular formula C23H22N2O3S B2497989 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946265-89-0](/img/structure/B2497989.png)
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as quinoline derivatives, typically involves multicomponent reactions, including the Passerini reaction, which is utilized to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in quantitative yields under mild conditions (Taran et al., 2014). This method highlights the efficiency and versatility of creating complex molecules involving quinoline and acetamide groups.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular conformations influenced by their functional groups and intramolecular interactions. For instance, the compound N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows nearly planar conformation due to intramolecular hydrogen bonding, contributing to the overall planarity and stability of the molecule (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives like 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide are known for participating in a range of chemical reactions, including electrophilic substitution, cyclization, and interactions with acids and bases. These reactions not only demonstrate the compound's reactivity but also its potential to form various derivatives and complexes with different properties (Karmakar et al., 2008).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior in different environments and applications. These properties include melting points, boiling points, solubility in various solvents, and crystalline structures, which are determined through X-ray crystallography and other analytical techniques. For example, the crystal structure of similar quinoline derivatives provides insight into their stability, packing, and hydrogen bonding patterns within crystals (Karmakar et al., 2007).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties like fluorescence. Quinoline derivatives, for example, exhibit fluorescence quenching upon interaction with acids, highlighting their potential in sensing applications (Karmakar et al., 2008). Furthermore, their reactivity with various chemical agents can lead to the formation of a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Coordination Chemistry
Research demonstrates the unique spatial orientations of amide derivatives, including the compound , highlighting their significance in coordination chemistry. The tweezer-like geometry and channel-like structures formed through self-assembly via weak C–H⋯π and C–H⋯O interactions are notable. These structural characteristics are essential for understanding the compound's potential in creating complex molecular architectures for various applications, such as catalysis and molecular recognition D. Kalita, J. Baruah, (2010).
Co-crystal Formation
The ability of the compound to form co-crystals with aromatic diols is significant for pharmaceutical and material science research. These co-crystals can modify the physical properties of the compound, such as solubility and stability, which is crucial for drug formulation and development A. Karmakar, D. Kalita, J. Baruah, (2009).
Molecular Conformation
Studies on the conformational aspects of similar compounds provide insights into the molecular geometry, intramolecular hydrogen bonding, and overall planarity of the molecule. These characteristics are vital for predicting the reactivity and interaction of the compound with biological targets Yong-hong Wen, H. Wen, Xue-mei Li, Lili Xu, Shusheng Zhang, (2006).
Synthesis and Chemical Reactivity
The synthetic pathways and reactivity of this compound and related derivatives are of great interest for organic chemistry and drug discovery. Research on base-promoted carbocyclization reactions and oxidative radical cyclizations provides valuable knowledge on synthesizing complex quinoline derivatives, which have broad applications in medicinal chemistry and drug development Yanjun Chen, Che-Ping Chuang, (2016), Che-Ping Chuang, Y. J. Chen, (2016).
Antimicrobial Activity
The antimicrobial properties of 2-(quinolin-4-yloxy)acetamides against drug-susceptible and drug-resistant Mycobacterium tuberculosis highlight the potential therapeutic applications of these compounds. The absence of apparent toxicity to mammalian cells further underscores their potential as lead compounds for developing new tuberculosis treatments K. Pissinate, A. Villela, V. Rodrigues-Junior, Bruno Couto Giacobbo, Estêvão Silveira Grams, B. L. Abbadi, R. V. Trindade, Laura Roesler Nery, C. Bonan, D. Back, M. Campos, L. A. Basso, D. Santos, P. Machado, (2016).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHXIDYCSHRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)
![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)
![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)


![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)


